N-farnesylazepan-2-one

描述

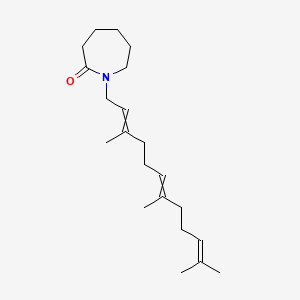

N-Farnesylazepan-2-one is a seven-membered cyclic lactam derivative featuring a farnesyl group (a 15-carbon isoprenoid chain) attached to the nitrogen atom of the azepan-2-one core. This structural modification confers enhanced lipophilicity, improving membrane permeability and bioavailability compared to simpler lactams. The farnesyl moiety is biologically significant, as similar isoprenoid modifications are known to mediate protein localization and enzymatic interactions, particularly in oncogenic pathways (e.g., Ras protein targeting) .

属性

分子式 |

C21H35NO |

|---|---|

分子量 |

317.5 g/mol |

IUPAC 名称 |

1-(3,7,11-trimethyldodeca-2,6,10-trienyl)azepan-2-one |

InChI |

InChI=1S/C21H35NO/c1-18(2)10-8-11-19(3)12-9-13-20(4)15-17-22-16-7-5-6-14-21(22)23/h10,12,15H,5-9,11,13-14,16-17H2,1-4H3 |

InChI 键 |

IGLWKWHEKADLNX-UHFFFAOYSA-N |

规范 SMILES |

CC(=CCCC(=CCCC(=CCN1CCCCCC1=O)C)C)C |

同义词 |

1-FACHO 1-farnesylazacycloheptan-2-one 1-farnesylazacycloheptan-2-one, (E,E)-isomer 1-farnesylazacycloheptan-2-one, (Z,E)-isome |

产品来源 |

United States |

相似化合物的比较

Key Properties :

- Molecular Formula: C₂₃H₃₅NO

- Molecular Weight : 345.5 g/mol

- Solubility : 0.15 mg/mL in aqueous buffers; soluble in organic solvents like DMSO.

Applications include its use as a scaffold in drug development, particularly for targeting lipid-modified proteins or intracellular signaling pathways .

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight critical differences between N-farnesylazepan-2-one and analogous azepan-2-one derivatives.

Table 1: Comparative Properties of Azepan-2-one Derivatives

| Compound | Molecular Weight (g/mol) | Solubility (mg/mL) | Biological Activity | Key Applications |

|---|---|---|---|---|

| This compound | 345.5 | 0.15 | Enzyme inhibition, Anticancer | Oncology research, Drug design |

| N-Acetylazepan-2-one | 155.2 | 12.4 | Mild anti-inflammatory | Chemical synthesis, Catalysis |

| N-Geranylazepan-2-one | 305.4 | 0.45 | Antimicrobial | Antimicrobial agents |

| N-Benzylazepan-2-one | 203.3 | 5.2 | Neuromodulatory | CNS drug candidates |

Structural and Functional Differences

- Lipophilicity and Solubility: The farnesyl group drastically reduces aqueous solubility (0.15 mg/mL) compared to N-acetylazepan-2-one (12.4 mg/mL), aligning with its role in membrane-targeted therapies. N-Geranylazepan-2-one, with a shorter 10-carbon isoprenoid chain, exhibits intermediate solubility (0.45 mg/mL), suggesting chain length inversely correlates with hydrophilicity .

- Biological Activity: Anticancer Potential: this compound’s farnesyl group mimics post-translational modifications of oncoproteins, enabling selective inhibition of Ras-signaling pathways. In contrast, N-benzylazepan-2-one shows neuromodulatory effects due to aromatic ring interactions with neuronal receptors. Antimicrobial vs. Anti-inflammatory: N-Geranylazepan-2-one’s geranyl moiety enhances antimicrobial activity against Gram-positive bacteria, while N-acetylazepan-2-one’s acetyl group supports mild anti-inflammatory responses, likely due to reduced steric hindrance .

Analytical Methods in Comparative Studies

Studies utilized HPLC-based glycan analysis (GlycoBase tools) and mass spectrometry to quantify solubility and molecular weights, ensuring reproducibility across analogs .

Research Findings and Implications

- Drug Design: this compound’s low solubility necessitates formulation innovations (e.g., liposomal delivery) for therapeutic use, whereas N-acetylazepan-2-one’s high solubility favors oral administration.

- Target Specificity : The farnesyl group’s role in intracellular targeting contrasts with N-benzylazepan-2-one’s CNS penetration, highlighting structural tailoring for tissue-specific delivery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。